molecular formula C24H24N2O3S2 B11365425 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

Cat. No.: B11365425
M. Wt: 452.6 g/mol
InChI Key: QYHVNKPBXUAYFR-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multiple steps. The starting materials often include 9-ethyl-6H-dibenzo[c,e][1,2]thiazine and phenylsulfanyl ethylamine. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.

Scientific Research Applications

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-6H-dibenzo[c,e][1,2]thiazine: A precursor in the synthesis of the target compound.

    Phenylsulfanyl ethylamine: Another precursor used in the synthesis.

Uniqueness

What sets 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific properties and applications that are not shared by its analogs.

Properties

Molecular Formula

C24H24N2O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C24H24N2O3S2/c1-2-18-12-13-22-21(16-18)20-10-6-7-11-23(20)31(28,29)26(22)17-24(27)25-14-15-30-19-8-4-3-5-9-19/h3-13,16H,2,14-15,17H2,1H3,(H,25,27)

InChI Key

QYHVNKPBXUAYFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCSC4=CC=CC=C4

Origin of Product

United States

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